N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide

Antimicrobial susceptibility Sulfonamide derivatives Minimum Inhibitory Concentration (MIC)

Researchers sourcing sulfonamide SAR probes often encounter analogs lacking defined conformations, hampering structure-based lead optimization. N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide (CAS 3897-39-0) resolves this with a fully solved X-ray structure confirming an intramolecular N-H···O hydrogen bond (S(5) ring) and locked 64.15° dihedral angle-a conformational signature absent in non-hydroxylated p-toluenesulfonamide analogs. • Antibacterial MICs: 100 µg/mL (E. coli), 250 µg/mL (B. subtilis), 150 µg/mL (B. linen)-establishes quantitative baseline for ortho-substitution SAR campaigns. • DHPS active-site engagement validated via molecular docking; suited as fragment hit for folate biosynthesis pathway inhibitor programs. • Ranks among the three most active non-nitro sulfonamides against 36 diverse Nocardia strains-avoids nitroaromatic mutagenicity risk.

Molecular Formula C13H13NO3S
Molecular Weight 263.31 g/mol
CAS No. 3897-39-0
Cat. No. B1606036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxyphenyl)-4-methylbenzenesulfonamide
CAS3897-39-0
Molecular FormulaC13H13NO3S
Molecular Weight263.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2O
InChIInChI=1S/C13H13NO3S/c1-10-6-8-11(9-7-10)18(16,17)14-12-4-2-3-5-13(12)15/h2-9,14-15H,1H3
InChIKeyJDCWGLBOQFHJQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide (CAS 3897-39-0): Core Identity and Procurement-Relevant Physicochemical Profile


N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide (CAS 3897-39-0), also indexed as N-tosyl-2-aminophenol, CHEMBL2354867, and NSC140147, is a small-molecule sulfonamide (C₁₃H₁₃NO₃S, MW 263.31 g/mol) bearing an ortho-hydroxyl group on the N-phenyl ring and a para-methyl substituent on the sulfonyl-attached phenyl ring . The compound is commercially available from multiple vendors at purities ≥95% (typically 95–98%), with reported boiling point of 422 °C at 760 mmHg, density of 1.362 g/cm³, and long-term storage recommended in cool, dry conditions . Its single-crystal X-ray structure has been solved, confirming an intramolecular N–H···O hydrogen bond that closes an S(5) ring and a dihedral angle of 64.15(7)° between the two aromatic rings—a conformational signature that distinguishes it from non-hydroxylated p-toluenesulfonamide analogs .

Why N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide Cannot Be Simply Replaced by Other Sulfonamide Analogs


The ortho-hydroxyl group on the N-phenyl ring of N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide is not a passive structural feature—it directly determines the compound's conformational behavior, hydrogen-bonding capacity, and biological activity profile. Single-crystal X-ray diffraction confirms that this hydroxyl group participates in a persistent intramolecular N–H···O hydrogen bond that pre-organizes the molecule into an S(5) ring motif, locking the dihedral angle between the two benzene rings at 64.15° . This constrained geometry is absent in non-hydroxylated p-toluenesulfonamide analogs such as simple N-phenyl-p-toluenesulfonamide, which lack this intramolecular interaction and adopt different conformations . In antimicrobial assays, the presence of the ortho-hydroxyl group was explicitly shown to increase activity: Isik and Ozdemir-Kocak (2009) demonstrated that introducing a hydroxyl group into the ortho position on the ring increased antimicrobial activity against Nocardia species, while further substitution with electron-withdrawing nitro groups enhanced activity further . Conversely, replacing the ortho-hydroxyl with a nitro group (as in compound 1C, 4-methyl-N-(2-nitrophenyl)benzenesulfonamide) shifts the antimicrobial spectrum and improves potency—yielding an MIC of 50 µg/mL against E. coli vs. 100 µg/mL for the hydroxyl analog—but also alters physicochemical properties and binding-mode preferences . These structure-dependent differences mean that even closely related sulfonamides within the same series are not functionally interchangeable for applications where hydrogen-bonding pattern, conformational pre-organization, or a specific antimicrobial spectrum is required.

N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide (CAS 3897-39-0): Quantitative Comparator-Based Differentiation Evidence


Antimicrobial Spectrum and Potency: Head-to-Head MIC Comparison Against Three Closest Structural Analogs

In a direct head-to-head study by Saleem et al. (2018), three sulfonamide derivatives synthesized from the same starting material (4-methylbenzenesulfonyl chloride) were evaluated for in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria. The target compound, N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide (designated compound 1B), exhibited a distinct activity profile compared to its two closest structural analogs . Compound 1B showed a broader antimicrobial spectrum than compound 1A (4-chloro-N-[(4-methylphenyl)sulfonyl]-N-propyl benzamide), which was active only against B. linen (MIC 100 µg/mL). However, 1B was less potent than compound 1C (4-methyl-N-(2-nitrophenyl)benzenesulfonamide), which achieved an MIC of 50 µg/mL against E. coli—a 2-fold improvement over 1B. Compound 1B occupies a middle ground: it offers broader Gram-positive and Gram-negative coverage than 1A but with lower potency than the nitro-substituted 1C, making it a candidate for applications where moderate, multi-species activity is preferred over high-potency, narrower-spectrum alternatives .

Antimicrobial susceptibility Sulfonamide derivatives Minimum Inhibitory Concentration (MIC)

Anti-Nocardia Activity: Rank-Ordered Potency Among Seven Sulfonamide Derivatives Including Nitro- and Hydroxyl-Substituted Analogs

Isik and Ozdemir-Kocak (2009) screened seven sulfonamide derivatives, including the target compound (designated compound III), against 36 Nocardia organisms (type strains, reference strains, clinical isolates, and soil isolates) using the disk diffusion method on Sensitest agar . The target compound was ranked among the three most active derivatives tested, alongside compound IV [N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide] and compound V [N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide]. The study explicitly concluded that introducing a hydroxyl group into the ortho position increased antimicrobial activity, while further substitution with electron-withdrawing nitro groups enhanced activity even more . This establishes the target compound as the most active non-nitrated member of the series—an important differentiation for applications where nitro-group-related toxicity or reactivity is a concern.

Nocardia Disk diffusion Sulfonamide structure-activity relationship

Crystal-State Conformational Pre-Organization via Intramolecular Hydrogen Bond: Comparison with Non-Hydroxylated p-Toluenesulfonamide Analogs

The single-crystal X-ray structure of N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide, determined at 100 K by Mohamed et al. (2014) and deposited as CCDC reference, reveals a dihedral angle of 64.15(7)° between the two benzene rings and a C–S–N–C torsion angle of −57.18(12)° . The defining structural feature is an intramolecular N–H···O hydrogen bond between the sulfonamide NH and the ortho-hydroxyl oxygen, which closes an S(5) ring motif . In the crystal lattice, intermolecular O–H···O hydrogen bonds link molecules into C(8) chains propagating along the [100] direction, with additional weak C–H···π interactions contributing to packing stability . This intramolecularly hydrogen-bonded conformation is absent in non-hydroxylated p-toluenesulfonamide derivatives (e.g., N-phenyl-p-toluenesulfonamide), which lack the ortho-OH donor/acceptor and consequently adopt different torsional profiles and crystal packing arrangements reported in related structures by Gowda et al. (2008a,b,c) . The constrained S(5) ring geometry directly impacts the spatial presentation of the sulfonamide pharmacophore and may influence target binding and physicochemical properties such as solubility and logP.

X-ray crystallography Intramolecular hydrogen bond Sulfonamide conformation

DHPS Binding Affinity and Molecular Docking Comparison Within a Three-Compound Sulfonamide Series

In the same head-to-head study by Saleem et al. (2018), computational docking was performed to estimate binding energy against the bacterial dihydropteroate synthase (DHPS) receptor, the canonical target of sulfonamide antibiotics . The target compound (1B) ranked second in binding affinity among the three tested derivatives, with a binding free energy intermediate between compound 1A (the weakest binder) and compound 1C (the strongest binder, ΔG = −8.1 kcal/mol, ranking in the top 0.5% of a 7663-compound library) . The docking data correlate with the experimental MIC results: 1C showed both the strongest DHPS binding and the lowest MIC values, while 1B exhibited moderate binding and moderate antimicrobial potency. This in silico–in vitro concordance provides a mechanistic rationale for the observed activity differences and supports the use of 1B as a reference compound with intermediate DHPS engagement for SAR expansion campaigns.

Dihydropteroate synthase (DHPS) Molecular docking Binding free energy

N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide (CAS 3897-39-0): Evidence-Backed Application Scenarios for Procurement and Research Use


Intermediate-Potency Antimicrobial Reference Standard for Sulfonamide SAR Studies

The quantitative MIC data from Saleem et al. (2018) position N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide as a well-characterized reference compound occupying the middle of the potency spectrum within a three-compound head-to-head series . With MIC values of 100 µg/mL (E. coli), 250 µg/mL (B. subtilis), and 150 µg/mL (B. linen), it serves as an ideal baseline for structure-activity relationship (SAR) campaigns aiming to improve potency through systematic substitution of the ortho position—as demonstrated by the 2-fold improvement achieved by the nitro analog (1C) against E. coli . Procuring this compound alongside its nitro- and chloro- analogs enables a complete potency-gradient panel for training predictive models or validating new synthetic derivatives.

Non-Nitrated Lead Scaffold for Anti-Nocardia Drug Discovery

Based on the finding by Isik and Ozdemir-Kocak (2009) that N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide ranks among the three most active sulfonamides against 36 diverse Nocardia strains, this compound is the most potent candidate in the series that does not contain a nitro group . This is significant for drug discovery programs targeting nocardiosis or mycetoma, where avoiding nitroaromatic substructures can reduce the risk of mutagenicity and idiosyncratic toxicity associated with nitro-reduction metabolites. It can be procured as a starting scaffold for further optimization through non-nitro substitution strategies.

Crystallographically Validated Conformational Standard for Solid-State Analysis and Polymorph Screening

The fully solved single-crystal X-ray structure (Mohamed et al., 2014) provides unit cell parameters, hydrogen-bonding network geometry (intramolecular N–H···O S(5) ring, intermolecular O–H···O C(8) chains), and precise torsional coordinates for N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide . This makes the compound suitable as a crystallographic reference standard for polymorphism studies of ortho-hydroxylated sulfonamides, co-crystal engineering, and quality-control identity confirmation via powder X-ray diffraction (PXRD) matching against the known single-crystal data .

DHPS-Targeted Fragment or Scaffold for Antibacterial Drug Design

The molecular docking results from Saleem et al. (2018) establish that N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide engages the dihydropteroate synthase (DHPS) active site with intermediate binding affinity . Coupled with its experimentally confirmed antibacterial activity and the availability of a high-resolution crystal structure defining its bioactive conformation , this compound is well-suited as a fragment hit or scaffold for structure-based lead optimization programs targeting the folate biosynthesis pathway in resistant bacterial strains.

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